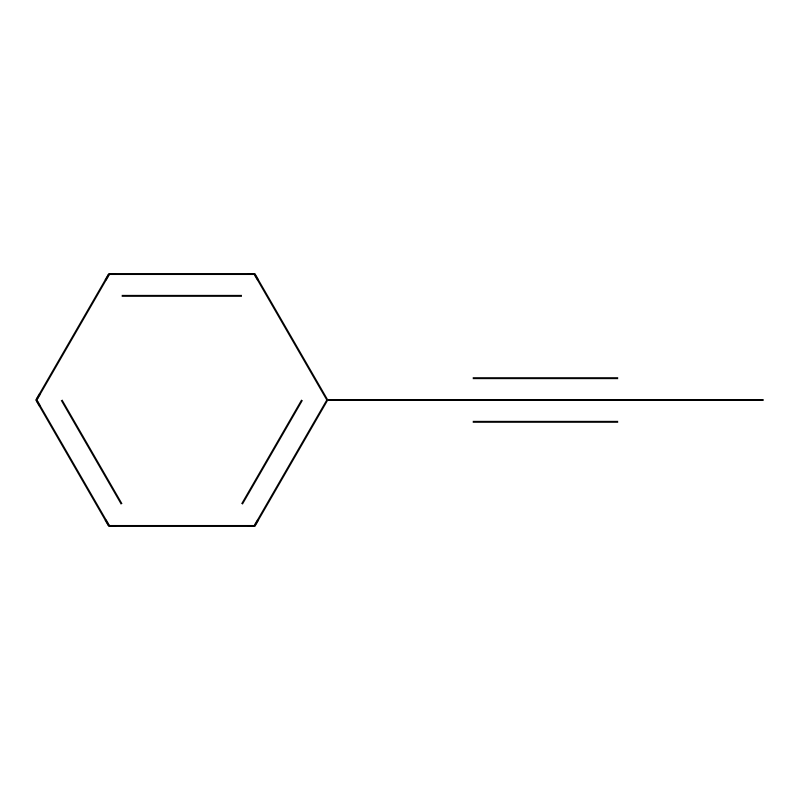

1-Phenyl-1-propyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Starting Material for Organic Synthesis

Due to its reactive alkyne group (C≡C) and a phenyl ring (benzene attached with a single carbon), 1-Phenyl-1-propyne serves as a valuable building block for synthesizing complex molecules. Research has explored its use in:

Addition Reactions

The presence of the triple bond allows for various addition reactions, such as cycloadditions to form cyclic structures Sigma-Aldrich: .

Polymerization

Studies have investigated the use of catalysts like Tantalum pentachloride (TaCl₅) and Niobium pentachloride (NbCl₅) to polymerize 1-Phenyl-1-propyne Sigma-Aldrich: .

Studying Surface Interactions

The interaction of molecules with surfaces is crucial in various fields, including catalysis and tribology (study of friction). Research has employed 1-Phenyl-1-propyne to understand its adsorption and bonding properties on surfaces like Cu(111) using techniques like temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) Sigma-Aldrich: .

Other Areas of Investigation

Scientific exploration of 1-Phenyl-1-propyne extends to other areas as well:

Enzyme Inhibition

Studies have reported its potential as an inhibitor of dopamine beta-hydroxylase, an enzyme involved in the breakdown of dopamine, a neurotransmitter Sigma-Aldrich: .

Kinetic Isotope Effect Studies

Researchers have utilized 1-Phenyl-1-propyne to develop methods for measuring kinetic isotope effects, which provide insights into reaction mechanisms Sigma-Aldrich: .

1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It appears as a clear yellow liquid and has a molecular weight of 116.16 g/mol. This compound features a phenyl group attached to a propyne moiety, categorizing it within the alkyne family. It serves as an important intermediate in various

- Hydrogenation: This compound can be hydrogenated to produce 1-phenylpropane using catalysts such as palladium on carbon under a hydrogen gas atmosphere .

- Addition Reactions: It can react with halogens and hydrogen halides, leading to the formation of halogenated derivatives. For instance, reacting with bromine yields 1-phenyl-1,2-dibromo-1-propene .

- Polymerization: The compound can undergo polymerization facilitated by catalysts like tantalum pentachloride and niobium pentachloride, resulting in various polymeric forms .

1-Phenyl-1-propyne exhibits significant biological activity as an inhibitor of dopamine beta-hydroxylase, an enzyme crucial for synthesizing norepinephrine from dopamine. This inhibition alters neurotransmitter levels, impacting the catecholamine biosynthesis pathway . The compound's interaction with this enzyme suggests potential implications for neurological studies and therapeutic applications.

The synthesis of 1-Phenyl-1-propyne can be achieved through several methods:

- Reaction of Phenylacetylene with Methyl Iodide: This method involves using a strong base like sodium amide to facilitate the reaction .

- Co-catalyzed Reactions: Another method includes co-catalyzed reactions between cyclopentene and 1-phenyl-1-propyne .

- Industrial Production: In industrial settings, polymerization of phenylacetylene using tantalum pentachloride and niobium pentachloride is commonly employed to produce this compound efficiently .

Studies on 1-Phenyl-1-propyne have revealed its role in biochemical pathways, particularly its interaction with dopamine beta-hydroxylase. The inhibition of this enzyme affects neurotransmitter levels, which could have implications for understanding mood disorders and other neurological conditions. The temporal effects of this compound in laboratory settings indicate that its activity may vary over time due to stability and degradation factors .

Several compounds share structural or functional similarities with 1-Phenyl-1-propyne. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenylacetylene | C8H6 | A simpler alkyne that serves as a precursor |

| 2-Methylphenylacetylene | C10H10 | Contains an additional methyl group on the phenyl |

| 3-Phenylpropyne | C10H10 | Similar structure but differs in the position of phenyl group |

Uniqueness of 1-Phenyl-1-propyne

What distinguishes 1-Phenyl-1-propyne from these similar compounds is its specific role as an inhibitor of dopamine beta-hydroxylase, which is not a characteristic shared by all related alkynes. Furthermore, its applications in both chemical synthesis and biological research highlight its versatility compared to other compounds in the same category.

1-Phenyl-1-propyne is an unsaturated hydrocarbon characterized by a linear carbon-carbon triple bond connecting a phenyl group and a methyl group [1]. The molecule exhibits a distinctive geometry due to the presence of different hybridization states among its carbon atoms [2]. The carbon atoms participating in the triple bond display sp hybridization, resulting in a linear arrangement with bond angles of 180° [17].

The molecular structure of 1-phenyl-1-propyne features a phenyl ring connected to one end of the triple bond, while a methyl group is attached to the opposite end [3]. This arrangement creates an interesting electronic distribution throughout the molecule, with the π-electrons of the triple bond interacting with the aromatic system of the phenyl ring [9].

The bond lengths in 1-phenyl-1-propyne follow patterns typical for alkyne structures but with some modifications due to the influence of the phenyl group [14]. The carbon-carbon triple bond length falls within the range of 1.20-1.21 Å, which is consistent with typical alkyne triple bonds [13]. The single bond connecting the triple bond to the phenyl group measures approximately 1.43-1.44 Å, slightly longer than typical carbon-carbon single bonds due to the sp-sp² hybridization interface [14]. Similarly, the bond between the triple bond and the methyl group extends to 1.46-1.47 Å, reflecting the sp-sp³ hybridization transition [14].

The bond angles in the molecule vary according to the hybridization state of the carbon atoms [17]. The carbon atoms in the triple bond maintain a linear geometry with C-C≡C and C≡C-C angles of 180° [17]. In contrast, the methyl group exhibits tetrahedral geometry with C-C-H angles of approximately 109.5° [17]. The phenyl ring maintains the expected planar structure with C-C-C and C-C-H angles of approximately 120° [14] [17].

Table 2.1.1. Structural Parameters of 1-Phenyl-1-propyne

| Bond | Bond Length (Å) | Notes |

|---|---|---|

| C≡C (Triple Bond) | 1.20-1.21 | Typical alkyne triple bond length |

| C-C (Single Bond to Phenyl) | 1.43-1.44 | Longer than typical C-C due to sp-sp² hybridization |

| C-C (Single Bond to Methyl) | 1.46-1.47 | Longer than typical C-C due to sp-sp³ hybridization |

| C-H (Methyl) | 1.09-1.10 | Typical sp³ C-H bond length |

| C-C (Phenyl Ring) | 1.38-1.40 | Typical aromatic C-C bond length |

| C-H (Phenyl Ring) | 1.08-1.09 | Typical aromatic C-H bond length |

Table 2.1.2. Bond Angles in 1-Phenyl-1-propyne

| Angle | Value (degrees) | Notes |

|---|---|---|

| C-C≡C (Phenyl-C≡C) | 180° | Linear geometry at sp-hybridized carbon |

| C≡C-C (C≡C-Methyl) | 180° | Linear geometry at sp-hybridized carbon |

| C-C-H (Methyl) | 109.5° | Tetrahedral geometry at sp³-hybridized carbon |

| C-C-C (Phenyl Ring) | 120° | Trigonal planar geometry in aromatic ring |

| C-C-H (Phenyl Ring) | 120° | Trigonal planar geometry in aromatic ring |

Physical Constants

Melting and Boiling Points

1-Phenyl-1-propyne exists as a liquid at room temperature, with a boiling point ranging from 183°C to 185°C at standard atmospheric pressure (760 mmHg) [2] [4]. This relatively high boiling point can be attributed to the presence of the phenyl group, which increases the molecular weight and introduces additional intermolecular forces [5].

Interestingly, the melting point of 1-phenyl-1-propyne is not well-documented in the scientific literature [2]. Multiple sources indicate that the compound remains in liquid state at temperatures well below room temperature, but precise melting point values are not consistently reported [4] [7]. This gap in the literature may be due to the compound's tendency to remain liquid at temperatures commonly encountered in laboratory settings [2].

Density and Refractive Index

The density of 1-phenyl-1-propyne at 25°C falls within the range of 0.928-0.94 g/mL [2] [8]. This value is consistent with other aromatic hydrocarbons of similar molecular weight [4]. The density is an important parameter for various applications and calculations involving this compound [2].

The refractive index of 1-phenyl-1-propyne, measured at 20°C using light with a wavelength of 589 nm (sodium D line), is reported to be between 1.5630 and 1.5650 [4] [21]. This relatively high refractive index is characteristic of compounds containing both aromatic rings and carbon-carbon triple bonds, which contribute to increased polarizability of the molecule [5] [21].

Solubility Profile

The solubility profile of 1-phenyl-1-propyne varies significantly across different solvents, reflecting its molecular structure that combines both polar and nonpolar elements [8]. In water, 1-phenyl-1-propyne exhibits poor solubility, with a reported value of approximately 0.26 g/L at 25°C [8] [20]. This limited water solubility is expected given the predominantly hydrocarbon nature of the molecule [8].

In contrast, 1-phenyl-1-propyne demonstrates excellent solubility in most organic solvents [20]. It is highly soluble in aromatic solvents such as benzene and toluene, likely due to favorable π-π interactions between the solvent and the phenyl ring of the compound [8]. Similarly, it exhibits high solubility in halogenated solvents like chloroform [20].

The compound shows good solubility in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents including acetone and dimethyl sulfoxide [20]. In aliphatic hydrocarbons like hexane, 1-phenyl-1-propyne displays moderate solubility [20].

Table 2.2.3. Solubility Profile of 1-Phenyl-1-propyne

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Sparingly soluble (0.26 g/L at 25°C) | Poor solubility in aqueous media |

| Ethanol | Soluble | Good solubility in polar protic solvents |

| Methanol | Soluble | Good solubility in polar protic solvents |

| Acetone | Highly soluble | Excellent solubility in polar aprotic solvents |

| Diethyl ether | Soluble | Good solubility in polar aprotic solvents |

| Chloroform | Highly soluble | Excellent solubility in halogenated solvents |

| Benzene | Highly soluble | Excellent solubility in aromatic solvents |

| Hexane | Moderately soluble | Moderate solubility in aliphatic hydrocarbons |

| Toluene | Highly soluble | Excellent solubility in aromatic solvents |

| Dimethyl sulfoxide (DMSO) | Soluble | Good solubility in polar aprotic solvents |

Electronic Structure and Bonding

The electronic structure of 1-phenyl-1-propyne is characterized by a complex arrangement of sigma and pi bonds that contribute to its chemical behavior and reactivity [9]. The carbon-carbon triple bond consists of one sigma bond and two perpendicular pi bonds, creating a region of high electron density [9] [23]. This triple bond is conjugated with the pi system of the phenyl ring, resulting in electron delocalization across both structural features [9].

Spectroscopic studies of 1-phenyl-1-propyne adsorbed on copper surfaces have provided valuable insights into its electronic structure [9]. When adsorbed on a Cu(111) surface, the highest occupied molecular orbital (HOMO) of 1-phenyl-1-propyne undergoes a shift of approximately 0.4 eV, while other occupied orbitals are uniformly shifted by about 1 eV further from the Fermi level [9] [23]. The lowest unoccupied molecular orbital (LUMO) has been identified at approximately 1.0 eV below the vacuum level when the molecule is adsorbed on copper [9].

The carbon atoms participating in the triple bond exhibit sp hybridization, with each contributing one electron to the sigma bond and two electrons to the pi bonds [17]. The remaining carbon atoms in the phenyl ring display sp² hybridization, while those in the methyl group show sp³ hybridization [17]. This variation in hybridization states throughout the molecule influences its geometry and reactivity patterns [17] [9].

Electron density calculations reveal that the pi orbitals of the triple bond are delocalized across the alkyne region, creating a cylindrical distribution of electron density around the bond axis [9] [23]. The pi orbitals of the phenyl ring are delocalized across the aromatic system, contributing to its stability and characteristic reactivity [9]. The sigma orbitals, forming the structural backbone of the molecule, are localized between directly bonded atoms [9].

Table 2.3. Electronic Structure of 1-Phenyl-1-propyne

| Orbital Type | Energy Level/Characteristics | Contribution to Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Shifted by 0.4 eV when adsorbed on Cu(111) surface | Primary site for nucleophilic reactions |

| LUMO (Lowest Unoccupied Molecular Orbital) | Located at 1.0 eV below vacuum level (on Cu surface) | Primary site for electrophilic reactions |

| π-Orbitals (Triple Bond) | Delocalized across triple bond region | High electron density region, susceptible to electrophilic attack |

| π-Orbitals (Phenyl Ring) | Delocalized across aromatic ring | Moderate electron density, participates in π-stacking interactions |

| σ-Orbitals (C-C Framework) | Localized between directly bonded atoms | Forms structural backbone of the molecule |

Reactivity Determinants

The reactivity of 1-phenyl-1-propyne is primarily governed by the presence of the carbon-carbon triple bond and its interaction with the adjacent phenyl group [11] [15]. The triple bond serves as a center of high electron density, making it particularly susceptible to electrophilic addition reactions [15]. This reactivity is further influenced by the conjugation between the triple bond and the aromatic system of the phenyl ring [9] [15].

Hydrogenation reactions represent one of the most studied transformations of 1-phenyl-1-propyne [11] [15]. Various catalytic systems have been employed for this purpose, with different catalysts yielding distinct product distributions [15] [16]. For instance, the Pd₁Ag₃/Al₂O₃ single-atom alloy catalyst demonstrates exceptional selectivity (95-97%) for the formation of cis-β-methylstyrene during the hydrogenation of 1-phenyl-1-propyne [15] [16]. This high selectivity remains consistent across a wide range of hydrogen pressures and alkyne concentrations, indicating that direct alkyne-to-alkane hydrogenation is negligible with this catalyst [15].

Other catalytic systems, such as palladium on alumina or carbon, also facilitate the hydrogenation of 1-phenyl-1-propyne but typically with lower selectivity [11] [16]. These catalysts often produce mixtures of cis-β-methylstyrene and phenylpropane, with the distribution depending on reaction conditions and catalyst properties [11] [15].

The phenyl ring in 1-phenyl-1-propyne can undergo electrophilic aromatic substitution reactions, although these are influenced by the electronic effects of the adjacent triple bond [24]. The methyl group, while less reactive than the triple bond or phenyl ring, can participate in radical reactions or undergo deprotonation under appropriate conditions [11] [24].

The junction between the triple bond and the phenyl ring represents another important reactive site in the molecule [9] [23]. The extended conjugation at this junction affects the electronic distribution throughout the molecule, influencing its overall reactivity patterns [9]. Studies of 1-phenyl-1-propyne adsorbed on copper surfaces have shown that the molecule bonds to the metal via the acetylenic carbons, with the phenyl group acting primarily as a spectator [9] [23].

Table 2.4. Reactivity Determinants of 1-Phenyl-1-propyne

| Reactive Site | Reactivity Type | Reactivity Factors |

|---|---|---|

| Carbon-Carbon Triple Bond | Electrophilic Addition, Hydrogenation, Cycloaddition | High electron density in π-bonds, linear geometry |

| Phenyl Ring | Electrophilic Aromatic Substitution, π-Stacking | Aromatic stabilization, electron-donating to triple bond |

| Methyl Group | Radical Reactions, Deprotonation (weak) | Hyperconjugation with triple bond |

| Triple Bond-Phenyl Junction | Conjugative Effects, Electronic Distribution | Extended conjugation, electron distribution |

| Overall Molecule | Hydrogenation, Oxidation | Unsaturation, phenyl activation of triple bond |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant